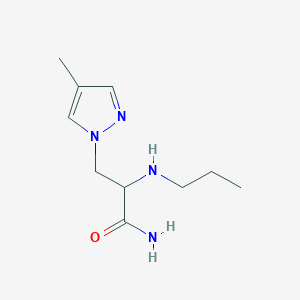

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

CAS No.:

Cat. No.: VC18286402

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-(4-methylpyrazol-1-yl)-2-(propylamino)propanamide |

| Standard InChI | InChI=1S/C10H18N4O/c1-3-4-12-9(10(11)15)7-14-6-8(2)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3,(H2,11,15) |

| Standard InChI Key | ZZVRXWRHFAMBAL-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(CN1C=C(C=N1)C)C(=O)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 1-position with a propanamide chain. The propanamide moiety is further functionalized with a propylamino group (-NH-CH₂-CH₂-CH₃) at the 2-position, while the pyrazole ring bears a methyl group at the 4-position. The canonical SMILES representation (CCCNC(CN1C=C(C=N1)C)C(=O)N) clarifies this arrangement, emphasizing the connectivity between the pyrazole, propylamino, and amide groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₄O |

| Molecular Weight | 210.28 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Canonical SMILES | CCCNC(CN1C=C(C=N1)C)C(=O)N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide involves multi-step reactions, typically beginning with the formation of the pyrazole core. A common approach involves cyclocondensation of hydrazine derivatives with diketones or alkynones, followed by functionalization of the propanamide side chain. For instance:

-

Pyrazole Ring Formation: Reaction of 4-methyl-1H-pyrazole with a propargylating agent to introduce the propanamide precursor.

-

Amide Bond Formation: Coupling the pyrazole intermediate with propylamine using carbodiimide-based activating agents.

-

Purification: Chromatographic techniques to isolate the target compound.

Key reagents include potassium permanganate for oxidation steps and lithium aluminum hydride for reductions, though exact reaction conditions remain proprietary.

Reactivity Profile

The compound’s reactivity is dominated by its amide and pyrazole functionalities:

-

Amide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

-

Pyrazole Ring: Electrophilic substitution at the 3- and 5-positions is feasible, though steric hindrance from the 4-methyl group may limit reactivity .

-

Propylamino Side Chain: Capable of forming hydrogen bonds and participating in alkylation or acylation reactions.

Comparative Analysis with Structural Analogs

3-(3-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide

This isomer, differing only in the methyl group’s position (3- vs. 4- on the pyrazole), exhibits reduced LasR inhibition efficacy, likely due to altered steric interactions .

N-[(4-Methylphenyl)methyl]-3-(1H-pyrazol-1-yl)propanamide

A related compound with a benzyl group instead of propylamino (C₁₄H₁₇N₃O, MW 243.31 g/mol) shows higher logP (1.49), indicating greater lipophilicity but lower solubility . Its biological targets remain uncharacterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume